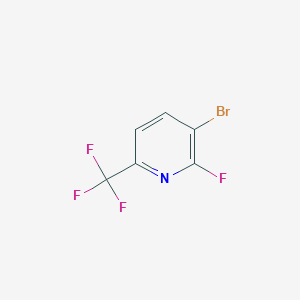

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNDNGJEKNNZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-36-3 | |

| Record name | 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

An In-Depth Review for Chemical Researchers and Drug Development Professionals

Introduction: The Value Proposition of a Highly Functionalized Pyridine Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of molecular design.[1] These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in numerous biologically active compounds, becomes a particularly powerful building block when adorned with this strategic fluorination.[1] 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, identified by its CAS number 1159512-36-3, represents a quintessential example of such a high-value intermediate. Its unique arrangement of a reactive bromine atom, a fluorine substituent, and an electron-withdrawing trifluoromethyl group on a pyridine core offers medicinal chemists a versatile platform for the synthesis of complex, next-generation therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a laboratory setting. The key properties of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1159512-36-3 | |

| Molecular Formula | C₆H₂BrF₄N | |

| Molecular Weight | 243.98 g/mol | |

| Appearance | Liquid | |

| Density | 1.7961 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4623 | |

| Flash Point | 96.11 °C (205.0 °F) |

Safety Information:

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is designated with the "Danger" signal word and is associated with the following hazard statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Synthetic Pathways: Constructing the Core Scaffold

A potential synthetic pathway could commence from a suitable aminopicoline precursor, followed by a sequence of bromination and a modified Balz-Schiemann reaction for fluorination, a strategy outlined in a Chinese patent for the synthesis of related fluoropyridine compounds (CN102898358A).[2]

Hypothetical Step-by-Step Synthesis Protocol:

-

Step 1: Bromination of an Aminopicoline Precursor. An appropriately substituted aminopicoline would undergo bromination to introduce the bromine atom at the desired position on the pyridine ring.[2]

-

Step 2: Diazotization and Fluorination (Improved Balz-Schiemann Reaction). The resulting bromo-aminopicoline would then be subjected to diazotization in the presence of anhydrous hydrogen fluoride, followed by decomposition of the diazonium salt to introduce the fluorine atom.[2]

-

Step 3: Introduction of the Trifluoromethyl Group. The trifluoromethyl group could be introduced via several methods, including a copper-catalyzed trifluoromethylation of a corresponding bromo- or iodo-pyridine precursor.[1][3]

Caption: Hypothetical synthetic workflow for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine lies in the orthogonal reactivity of its substituents. The bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Key Reaction Classes:

-

Suzuki-Miyaura Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl boronic acids or esters. This allows for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceutical compounds. The electron-deficient nature of the trifluoromethylated pyridine ring can facilitate these coupling reactions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with primary or secondary amines. This is a powerful tool for introducing amine-containing side chains, which are crucial for modulating the solubility and biological activity of drug candidates.

-

Nucleophilic Aromatic Substitution (SNAr): While the bromine atom is the primary site for cross-coupling, the fluorine atom at the 2-position can also be susceptible to nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles. This provides an additional avenue for functionalization.

Caption: Reactivity profile of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine.

Application in Drug Discovery: A Versatile Building Block

While specific examples of marketed drugs containing the 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine moiety are not prominently documented, its structural motifs are highly relevant to modern drug discovery programs. The trifluoromethylpyridine core is a key component in a number of approved pharmaceuticals and agrochemicals, valued for its ability to enhance biological activity.[1] This building block is particularly well-suited for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where precise control over molecular properties is essential. Its utility is underscored by its commercial availability from various chemical suppliers, indicating its demand in research and development.

Spectroscopic Characterization

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the unambiguous identification and quality control of chemical compounds. While comprehensive, publicly available spectra for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are not readily found in the literature, this information is typically available from commercial suppliers upon request.[4] Researchers utilizing this compound should obtain and verify its spectroscopic data to ensure the integrity of their experimental work.

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a highly functionalized and synthetically versatile building block with significant potential in the fields of medicinal chemistry and drug discovery. Its unique combination of a reactive bromine atom, a fluorine substituent, and a trifluoromethyl group on a pyridine scaffold provides a rich platform for the development of novel, complex molecules with tailored biological activities. While a detailed, peer-reviewed synthesis is not widely published, established methodologies for the preparation of related compounds provide a clear and plausible pathway for its production. The strategic importance of this and similar fluorinated heterocyclic intermediates is poised to grow as the demand for more effective and metabolically robust therapeutic agents continues to rise.

References

-

Ogawa, Y., & Tokunaga, E. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 163–172. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Patsnap. (n.d.). Trifluoromethylation process for bromo-pyridine and derivatives thereof.

-

Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234–4238. [Link]

-

PrepChem.com. (n.d.). (Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine). Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1159512-36-3|3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, fluorine-containing heterocycles have become indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable synthons, 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine stands out as a highly functionalized pyridine derivative with significant potential for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthetic applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. As a Senior Application Scientist, the following sections are designed to offer not just data, but also field-proven insights into the causality behind experimental choices and the logic of its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The properties of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₄N | [1][2] |

| Molecular Weight | 243.98 g/mol | [1] |

| CAS Number | 1159512-36-3 | [1][2][3] |

| Appearance | Liquid | [1][4] |

| Density | 1.7961 g/mL at 25 °C | [1] |

| Boiling Point | 80 °C at 47 hPa | [4] |

| Refractive Index | n20/D 1.4623 | [1] |

| Flash Point | 96.11 °C (205.0 °F) | [1] |

| Solubility | While specific quantitative data is not readily available, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility in aqueous media is likely to be low. | |

| pKa (Predicted) | The pKa of the pyridinium ion is predicted to be significantly lower than that of pyridine (5.23) due to the strong electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl substituents.[5] Theoretical calculations for substituted pyridines suggest the pKa could be in the range of 0-2.[1][3][6] |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are critical for its application. The following are standard experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectroscopy:

-

Predicted Chemical Shifts: The two aromatic protons are expected to appear as doublets in the region of 7.5-8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing substituents.[7][8][9]

-

Coupling Constants: A ³J(H,H) coupling of approximately 8-9 Hz is expected between the two vicinal protons.

¹³C NMR Spectroscopy:

-

Predicted Chemical Shifts: The six carbon atoms of the pyridine ring will give distinct signals. The carbons attached to fluorine and bromine will show characteristic shifts and C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts for the pyridine carbons are expected in the range of 110-160 ppm.[4][10][11][12][13]

-

C-F Coupling: Large one-bond (¹J(C,F)) and smaller multi-bond (ⁿJ(C,F)) coupling constants will be observed for the carbons near the fluorine substituents.

¹⁹F NMR Spectroscopy:

-

Predicted Chemical Shifts: Two distinct signals are expected. One for the fluorine atom on the pyridine ring and another for the trifluoromethyl group. The trifluoromethyl group typically appears around -60 to -70 ppm relative to CFCl₃.[2][14][15][16][17]

-

Coupling: No significant F-F coupling is expected as the fluorine substituents are distant. Coupling to the aromatic protons may be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Caption: Workflow for Mass Spectrometric Analysis.

-

Expected Molecular Ion: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (243.98). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da will be a key diagnostic feature.[18]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a bromine atom, a fluorine atom, or the trifluoromethyl group.[19][20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Expected Absorptions:

-

C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.[22][23][24][25][26]

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-Br stretching: Typically observed in the fingerprint region below 800 cm⁻¹.

-

Reactivity and Synthetic Applications

The utility of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine lies in its potential for selective functionalization, making it a valuable intermediate in multi-step syntheses. The presence of three distinct functionalities (bromo, fluoro, and trifluoromethyl groups) on the pyridine ring allows for a range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 3-position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.[27][28][29][30]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse range of substituted anilines and other amino-pyridines which are prevalent in pharmaceuticals.[31][32][33][34][35]

Caption: Key Cross-Coupling Reactions.

Significance in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a well-established pharmacophore found in numerous approved drugs and agrochemicals.[36][37][38][39][40] The unique electronic properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a desirable moiety in drug design.

The strategic placement of fluorine and bromine atoms in 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine offers medicinal chemists a versatile platform for library synthesis and lead optimization. The ability to selectively functionalize the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in a systematic manner. The 2-fluoro substituent can also play a crucial role in modulating the pKa of the pyridine nitrogen and can be involved in hydrogen bonding interactions with biological targets.[37][38]

Safety Information

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its well-defined physicochemical properties and predictable reactivity in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, make it an important tool for researchers in drug discovery and agrochemical development. A thorough understanding of its characterization through modern analytical techniques is essential for its effective application. The strategic use of this compound will undoubtedly continue to contribute to the development of novel and improved therapeutic agents and crop protection solutions.

References

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–330. [Link]

-

Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(10), 571-584. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Zecchina, A., et al. (1993). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 89(23), 4051-4058. [Link]

-

ResearchGate. FTIR spectra of adsorbed pyridine for different catalysts. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Pyridine. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

-

ResearchGate. FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b).... [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

Pliego, J. R. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 187-195. [Link]

-

University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

ChemMasters. basicity of pyridine-heterocyclic compounds. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 864353. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

PubChem. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

-

Islam, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4191. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Japan Science and Technology Agency. Electronic Supporting Information for Chemistry Letters. [Link]

-

The Organic Chemistry Tutor. Suzuki cross-coupling reaction. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. hmdb.ca [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. testbook.com [testbook.com]

- 14. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cet-science.com [cet-science.com]

- 23. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Suzuki Coupling [organic-chemistry.org]

- 30. youtube.com [youtube.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 35. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, outlines a robust synthesis protocol, and provides a thorough characterization profile based on spectroscopic analysis. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this versatile fluorinated pyridine derivative in their research endeavors.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of drug discovery and agrochemicals, fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyridine scaffold, a ubiquitous heterocyclic motif in numerous bioactive compounds, when combined with fluorine and a trifluoromethyl group, offers a unique set of properties that are highly sought after by medicinal and agricultural chemists.

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1159512-36-3) is a prime example of such a strategically functionalized building block.[1] The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom at the 2-position and the trifluoromethyl group at the 6-position significantly influence the electronic properties of the pyridine ring, enhancing its utility in the synthesis of novel therapeutic agents and crop protection agents.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis.

Physical Properties

The key physical properties of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1159512-36-3 | [1] |

| Molecular Formula | C₆H₂BrF₄N | [1] |

| Molecular Weight | 243.98 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.7961 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4623 | [1] |

| Flash Point | 96.11 °C (205.0 °F) | [1] |

Safety Information

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is classified as an acute toxicant if swallowed and can cause skin and eye irritation, as well as respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Methodology

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine would involve the late-stage introduction of the bromine atom. The core 2-fluoro-6-(trifluoromethyl)pyridine scaffold can be synthesized via a halogen exchange (Halex) reaction on a corresponding 2-chloro precursor. The trifluoromethyl group can be introduced via the trifluoromethylation of a suitable pyridine derivative.

Caption: Retrosynthetic analysis of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine.

Proposed Synthetic Protocol

This protocol is a composite of established synthetic transformations for analogous pyridine derivatives. Researchers should optimize the reaction conditions for their specific setup.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

This intermediate can be prepared from commercially available 2-chloro-6-methylpyridine through a radical trifluoromethylation reaction.

-

Reaction: 2-Chloro-6-methylpyridine + Trifluoromethylating agent → 2-Chloro-6-(trichloromethyl)pyridine

-

Subsequent Reaction: 2-Chloro-6-(trichloromethyl)pyridine + Fluorinating agent → 2-Chloro-6-(trifluoromethyl)pyridine

Step 2: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine via Halogen Exchange (Halex) Reaction

The conversion of the 2-chloro substituent to a 2-fluoro group is a critical step.

-

Procedure:

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), add a source of fluoride ions, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF).

-

Heat the reaction mixture to an elevated temperature (typically 150-220 °C) and monitor the progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

-

Step 3: Bromination of 2-Fluoro-6-(trifluoromethyl)pyridine

The final step is the regioselective bromination of the electron-deficient pyridine ring.

-

Procedure:

-

To a solution of 2-fluoro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., oleum, concentrated sulfuric acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

-

Heat the reaction mixture and monitor its progress. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will direct the bromination to the 3-position.

-

After the reaction is complete, carefully quench the mixture by pouring it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide, sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the final product, 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, by distillation or chromatography.

-

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. The following sections describe the expected spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom at the 2-position and another for the trifluoromethyl group at the 6-position. The signal for the CF₃ group will likely be a singlet, while the signal for the fluorine at C-2 will be coupled to the adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for C-F, C=N, and C-Br bonds, as well as aromatic C-H stretching and bending vibrations.

Applications in Research and Development

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a valuable intermediate for the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for selective and sequential chemical modifications.

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can be displaced by various nucleophiles, providing a route to a diverse array of 2-substituted pyridine derivatives.

-

Modification of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo certain chemical transformations under specific conditions.

The unique combination of these reactive sites makes 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine a highly attractive building block for the construction of compound libraries for high-throughput screening in drug discovery and for the development of new agrochemicals with enhanced efficacy and improved environmental profiles.

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a detailed characterization profile. By understanding the chemistry and handling of this versatile building block, researchers can unlock its potential for the discovery and development of novel and impactful chemical entities.

References

Sources

A Predictive Spectroscopic Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1159512-36-3).[1][2][3] As a highly functionalized pyridine derivative, this compound is of significant interest to researchers in medicinal chemistry and materials science. Due to the current scarcity of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended to serve as a valuable reference for researchers for the identification, characterization, and quality control of this molecule, providing a robust framework for empirical data interpretation.

Introduction and Molecular Structure

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a substituted heterocyclic compound featuring a pyridine core functionalized with three distinct electron-withdrawing groups: a bromine atom, a fluorine atom, and a trifluoromethyl group. This substitution pattern creates a unique electronic and steric environment, making it a valuable building block for the synthesis of complex chemical entities in drug discovery and agrochemical development. The precise characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process.

This guide offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound. The predictions are grounded in the fundamental principles of spectroscopy and analysis of structurally similar compounds.

Figure 1: Molecular structure of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring (H-4 and H-5).

-

H-5 Signal: This proton is adjacent to the electron-donating influence of the nitrogen lone pair (when considering resonance forms) but is also influenced by the meta-positioned bromine and trifluoromethyl groups. It is expected to appear further downfield. The signal should be a doublet of doublets (dd) due to coupling with H-4 (³JHH) and the fluorine at C-2 (⁴JHF).

-

H-4 Signal: This proton is situated between two other protons (or in this case, one proton and a bromine atom) and will be influenced by all substituents. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (³JHH) and potentially a smaller, long-range coupling to the fluorine at C-2 (⁵JHF).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached electronegative atoms.

-

C-2 and C-6: These carbons, directly bonded to fluorine and the trifluoromethyl group respectively, will be significantly downfield and will exhibit large one-bond carbon-fluorine couplings (¹JCF). C-2 will appear as a doublet, and C-6 will appear as a quartet.

-

C-3: The carbon bearing the bromine atom will also be downfield, though typically less so than those attached to fluorine.

-

C-4 and C-5: These carbons will appear at chemical shifts typical for aromatic carbons, with their exact positions influenced by the surrounding substituents. They will likely show smaller, multi-bond C-F couplings.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a distinct quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5] Two distinct signals are expected.

-

-CF₃ Group: The trifluoromethyl group attached to an aromatic ring typically resonates in the region of -60 to -70 ppm.[6] This signal is expected to be a singlet, as significant coupling to other nuclei over five bonds is not always resolved.

-

C2-F Group: The single fluorine atom on the pyridine ring will have a characteristic chemical shift, likely in a different region from the -CF₃ group. This signal's multiplicity will be a doublet of doublets, arising from coupling to H-5 (⁴JFH) and H-4 (⁵JFH).

Table 1: Summary of Predicted NMR Data (in CDCl₃)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | H-4 | 7.6 - 7.9 | dd | ³JH4-H5 ≈ 8-9 Hz, ⁵JH4-F2 ≈ 1-2 Hz |

| H-5 | 8.0 - 8.3 | dd | ³JH5-H4 ≈ 8-9 Hz, ⁴JH5-F2 ≈ 4-5 Hz | |

| ¹³C NMR | C-2 | 155 - 165 | d | ¹JC2-F2 ≈ 230-250 Hz |

| C-3 | 115 - 125 | m | ||

| C-4 | 125 - 135 | m | ||

| C-5 | 140 - 150 | m | ||

| C-6 | 145 - 155 | q | ²JC6-F(CF3) ≈ 30-40 Hz | |

| -CF₃ | 118 - 125 | q | ¹JC-F ≈ 270-280 Hz | |

| ¹⁹F NMR | C2-F | -70 to -90 | dd | ⁴JF2-H5 ≈ 4-5 Hz, ⁵JF2-H4 ≈ 1-2 Hz |

| -CF₃ | -65 to -70 | s |

Disclaimer: All spectral data are predicted based on established principles and data from analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key predicted absorption bands for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring skeleton.

-

1350-1100 cm⁻¹: A series of very strong, broad absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl (-CF₃) group. This is a highly characteristic feature.

-

1250-1000 cm⁻¹: C-F stretching vibration for the single fluorine atom on the ring.

-

800-600 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The key feature will be an isotopic pattern characteristic of a molecule containing one bromine atom. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. The predicted monoisotopic mass is approximately 242.93 Da.[7]

-

Major Fragmentation Pathways:

-

Loss of CF₃: A prominent fragment corresponding to [M - 69]⁺ resulting from the loss of a trifluoromethyl radical.

-

Loss of Br: A fragment corresponding to [M - 79/81]⁺ from the loss of a bromine radical.

-

Ring Cleavage: Complex fragmentation patterns resulting from the breakdown of the pyridine ring.

-

Experimental Protocols

To validate these predictions, the following standard protocols for data acquisition are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire data with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire proton-decoupled data with a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire proton-decoupled data with a spectral width of ~250 ppm, using a relaxation delay of 1-2 seconds and 64-128 scans. Use CFCl₃ (0 ppm) as an external reference.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

ATR-FTIR Spectroscopy Protocol

-

Background Collection: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal (e.g., diamond or ZnSe).

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a monobrominated compound.

Figure 2: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This guide presents a predictive yet comprehensive spectroscopic profile of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. The forecasted NMR, IR, and MS data provide a solid foundation for researchers to identify and characterize this molecule. The distinct patterns, such as the two doublet of doublets in the ¹H NMR, the two unique signals in the ¹⁹F NMR, the strong C-F vibrations in the IR, and the characteristic M/M+2 isotopic pattern in the mass spectrum, should serve as reliable fingerprints for this compound. It is strongly recommended that this predictive guide be used in conjunction with experimentally acquired data for definitive structural confirmation.

References

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

- 1. 1159512-36-3|3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 95 1159512-36-3 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. azom.com [azom.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine (C6H2BrF4N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: A Key Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS No. 1159512-36-3). This highly functionalized pyridine derivative is a valuable building block for researchers in medicinal chemistry and materials science. Its unique electronic profile, stemming from the strategic placement of fluoro, bromo, and trifluoromethyl substituents, offers a versatile platform for the synthesis of complex molecular architectures. This document details its physicochemical characteristics, explores its reactivity in key cross-coupling reactions, outlines safety and handling protocols, and discusses its applications as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a prime example of a highly sought-after building block that leverages these properties. The molecule features:

-

A pyridine core , providing a key heterocyclic structure.

-

A trifluoromethyl group at the 6-position, which acts as a strong electron-withdrawing group, influencing the ring's electronics and enhancing metabolic stability.

-

A fluorine atom at the 2-position, which further modulates the electronic properties and can serve as a site for nucleophilic aromatic substitution (SNAr).

-

A bromine atom at the 3-position, which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

This unique combination of functionalities makes it an indispensable tool for constructing diverse molecular libraries for drug discovery and optimization programs.[2][3]

Physicochemical Properties and Identifiers

Accurate identification and understanding of the physical properties of a chemical reagent are paramount for its effective and safe use in experimental design. The key properties of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 1159512-36-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₆H₂BrF₄N | [5][6] |

| Molecular Weight | 243.98 g/mol | [5][6] |

| Appearance | Liquid | [5][6] |

| Density | 1.7961 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.4623 | [6] |

| Flash Point | 96.11 °C (205.0 °F) | [6] |

| InChI Key | PUNDNGJEKNNZCO-UHFFFAOYSA-N | [6] |

| SMILES | FC1=NC(=CC=C1Br)C(F)(F)F | [6][9] |

Molecular Structure and Spectroscopic Analysis

The structural arrangement of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine dictates its reactivity. The electron-withdrawing nature of the nitrogen atom, the C2-fluoro, and the C6-trifluoromethyl groups makes the pyridine ring electron-deficient. This electronic profile is key to its utility in various chemical transformations.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These signals would appear as doublets or doublet of doublets due to coupling with each other and potentially long-range coupling with the ¹⁹F nucleus at the C2 position.

-

¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents. The carbon attached to the CF₃ group (C6) will appear as a quartet due to C-F coupling. The carbons attached to the fluorine (C2) and bromine (C3) will also show characteristic shifts and coupling patterns.

-

¹⁹F NMR: This is a powerful tool for characterizing this molecule.[10] Two signals are anticipated: a singlet for the CF₃ group and another signal for the fluorine atom at the C2 position. The chemical shifts of these signals are highly sensitive to the electronic environment of the pyridine ring.[10][11]

Synthesis and Reactivity

Representative Synthesis Route

The synthesis of highly substituted pyridines often involves multi-step sequences. While a specific, peer-reviewed protocol for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is not publicly documented, a plausible synthetic strategy can be devised based on established methods for preparing related trifluoromethylpyridines.[2] Common strategies include halogen-exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing precursors.

A hypothetical, yet chemically sound, workflow for its synthesis is presented below. This approach leverages common transformations in heterocyclic chemistry.

Caption: A generalized workflow for the synthesis of the target molecule.

-

Causality Behind Choices: The sequence is designed to install the most robust group (CF₃) first, followed by regioselective introduction of the halogen handles. The final fluorination via SNAr is a common strategy for installing fluorine on electron-deficient rings.

Key Reactions and Mechanistic Insights

The primary utility of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C3-bromo position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[12] The C-Br bond at the 3-position is an ideal site for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Experimental Rationale: The reaction typically employs a Palladium(0) catalyst, a phosphine ligand, and a base. The choice of ligand (e.g., SPhos, XPhos, RuPhos) is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[13] The base (e.g., K₂CO₃, Cs₂CO₃) is necessary to activate the boronic acid or ester for transmetalation to the palladium center.[12][14]

Representative Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a suitable base such as K₂CO₃ (3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a phosphine ligand like RuPhos (4 mol%)).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, such as a 10:1 mixture of toluene and water.[13]

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for forming C-N bonds, crucial for synthesizing anilines and their derivatives.[15][16] The C-Br bond of the title compound is highly susceptible to this transformation.

-

Experimental Rationale: Similar to the Suzuki coupling, this reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaO-t-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[17][18] The reactivity trend for oxidative addition (C-I > C-Br > C-Cl) makes the C3-bromo position highly selective for amination.[17]

Representative Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), the amine coupling partner (1.2 equiv), and a strong base like LiHMDS (2.5 equiv).[17]

-

Add 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous solvent (e.g., THF or toluene).

-

Seal the tube and heat the reaction mixture to 65-100 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

Trifluoromethylpyridine derivatives are key structural motifs in a wide array of active pharmaceutical ingredients (APIs).[2] While specific patents citing CAS 1159512-36-3 are not prevalent, its structural class is featured in numerous patents for compounds targeting a range of diseases. Its value lies in its role as an intermediate, allowing for the late-stage introduction of diversity into a potential drug candidate via the versatile bromine handle.

The electron-deficient nature of the ring, enhanced by the CF₃ and F substituents, often leads to favorable interactions with biological targets and can improve pharmacokinetic properties. This building block is ideally suited for the synthesis of inhibitors for kinases, proteases, and other enzyme classes where precise steric and electronic interactions are required.

Safety, Handling, and Storage

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a toxic and irritant compound that must be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[6]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere. Recommended storage temperature is 2-8°C.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a high-value, strategically designed building block for advanced chemical synthesis. Its molecular structure offers a potent combination of a metabolically robust trifluoromethyl group and a highly versatile brominated site for carbon-carbon and carbon-nitrogen bond formation. This guide has provided a detailed overview of its properties, reactivity, and handling, underscoring its significant potential for researchers and scientists engaged in the design and development of next-generation pharmaceuticals and functional materials.

References

-

Safety Data Sheet 1. Chemical Product and Company Identification. (n.d.). Retrieved from [Link]

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. (n.d.). Retrieved from [Link]

-

Electronic Supporting Information for Chemistry Letters. (n.d.). The Chemical Society of Japan. Retrieved from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (2010). Magnetic Resonance in Chemistry. Retrieved from [Link]

- US Patent 5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

-

Supporting Information: Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). Retrieved from [Link]

-

3-BROMO-2-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2016). Journal of Pesticide Science. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

United States Patent 8,802,689 B2. (2012). Google Patents. Retrieved from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. aobchem.com [aobchem.com]

- 6. 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 95 1159512-36-3 [sigmaaldrich.com]

- 7. aladdin-live.oss-cn-shanghai.aliyuncs.com [aladdin-live.oss-cn-shanghai.aliyuncs.com]

- 8. 1159512-36-3 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine AKSci 9671AC [aksci.com]

- 9. 1159512-36-3|3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 10. biophysics.org [biophysics.org]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A-Technical-Guide-to-3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine-as-a-Synthetic-Building-Block

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, a highly versatile and valuable building block in modern organic synthesis. The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group—on the pyridine core imparts a unique reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. We will explore the molecule's electronic properties, delve into its principal reaction modalities, provide validated experimental protocols for key transformations, and showcase its application in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful trifluoromethylpyridine derivative.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group (-CF3), in particular, is a key moiety in a significant portion of modern pharmaceuticals and agrochemicals.[2][3] When appended to a pyridine ring, the trifluoromethyl group, a strong electron-withdrawing substituent, modulates the electronic character of the heterocyclic core, enhancing its utility in various chemical transformations.[4]

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine stands out due to its trifecta of functional handles. This arrangement allows for selective, sequential, and diverse functionalization, making it a powerful tool for building molecular complexity.

-

The Trifluoromethyl Group (-CF3) at C6: This potent electron-withdrawing group enhances the pyridine ring's electrophilicity, significantly influencing the reactivity of the other substituents. It also offers improved metabolic stability and lipophilicity to derivative compounds.[4]

-

The Bromine Atom at C3: Positioned meta to the nitrogen and the CF3 group, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

-

The Fluorine Atom at C2: Located ortho to the ring nitrogen, this fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr), providing a distinct and orthogonal reaction pathway compared to the C-Br bond.[6][7][8]

This guide will dissect the reactivity of each of these sites, providing the causal logic behind experimental design and protocol selection.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is rooted in the differential reactivity of its C-Br and C-F bonds. This allows for a predictable and stepwise approach to molecular construction.

Palladium-Catalyzed Cross-Coupling at the C3-Bromine

The carbon-bromine bond at the 3-position is the most susceptible site for oxidative addition to a Palladium(0) catalyst, which is the initial step in a wide array of cross-coupling reactions. The general reactivity trend for oxidative addition to halopyridines is C-I > C-Br > C-Cl.[9] This inherent reactivity makes the C3-Br bond the preferred site for functionalization via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while leaving the C2-F bond intact under appropriate conditions.

Below is a generalized workflow for the functionalization of the C-Br bond, which serves as the foundation for the specific protocols detailed later in this guide.

Caption: Generalized workflow for cross-coupling reactions at the C3-position.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine

The fluorine atom at the C2 position is highly activated for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the trifluoromethyl group at the C6 position. These groups stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of the SNAr reaction.[10] Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heteroaromatics, often displaying superior reactivity to chlorine.[8] This reactivity provides a synthetic handle that is orthogonal to the palladium-catalyzed chemistry at the C3-position.

Key Synthetic Transformations: Protocols and Insights

This section provides detailed, field-proven protocols for the most critical reactions involving 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[11][12] For a substrate like 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, the choice of catalyst, ligand, and base is critical to ensure high efficiency and prevent side reactions.

Protocol: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine

-

Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)

-

Sodium Carbonate (Na2CO3) (2.0 equiv)

-

1,4-Dioxane

-

Water (4:1 Dioxane/Water mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl2, and Na2CO3.

-

Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Scientific Rationale:

-

Catalyst/Ligand (Pd(dppf)Cl2): The dppf ligand provides a good balance of steric bulk and electron-donating character, which stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

-

Base (Na2CO3): A moderately strong aqueous base is required to activate the boronic acid, forming the more nucleophilic boronate species necessary for transmetalation.[11]

-

Solvent (Dioxane/Water): This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[14][15] The electron-deficient nature of the pyridine ring in our substrate makes it an excellent candidate for this reaction.

Protocol: Synthesis of N-Butyl-2-fluoro-6-(trifluoromethyl)pyridin-3-amine

-

Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

n-Butylamine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

-

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.05 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.8 equiv)

-

Toluene, anhydrous

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.

-

Add anhydrous toluene, followed by 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine and n-butylamine.

-

Seal the tube and heat the mixture to 100 °C for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

-

-

Scientific Rationale:

-

Catalyst/Ligand (Pd2(dba)3/XPhos): XPhos is a sterically hindered, electron-rich biaryl phosphine ligand. This bulkiness promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[16]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[16]

-

Solvent (Toluene): Anhydrous, non-polar aprotic solvents are standard for this reaction to prevent quenching of the strong base and interference with the catalytic cycle.

-

Nucleophilic Aromatic Substitution (SNAr) with an Oxygen Nucleophile

This reaction highlights the orthogonal reactivity of the C2-fluorine. It is typically performed after the C3 position has been functionalized, but can be done first if the desired nucleophile is robust enough to withstand subsequent cross-coupling conditions.

Protocol: Synthesis of 3-Bromo-2-phenoxy-6-(trifluoromethyl)pyridine

-

Materials:

-

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Phenol (1.2 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a round-bottom flask, add phenol and anhydrous DMF.

-

Add potassium carbonate and stir the suspension for 15 minutes at room temperature.

-

Add 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine to the mixture.

-

Heat the reaction to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the crude product via column chromatography.

-

-

Scientific Rationale:

-

Base (K2CO3): A base is used to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation (K+) while leaving the nucleophile (phenoxide) relatively "naked" and reactive. It also has a high boiling point, allowing for elevated reaction temperatures.

-

Reactivity: The reaction proceeds at the C2-F position because it is highly activated by the adjacent nitrogen atom, which can stabilize the anionic Meisenheimer intermediate.[6][7]

-

Data Summary and Comparative Analysis

To aid in experimental design, the following table summarizes typical conditions for the key transformations discussed.

| Reaction Type | Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(dppf)Cl2 | dppf | Na2CO3 / K3PO4 | Dioxane/Water | 80-100 | 75-95 |

| Buchwald-Hartwig | Pd2(dba)3 | XPhos / RuPhos | NaOtBu / LHMDS | Toluene / THF | 90-110 | 70-90 |

| SNAr (O-Nu) | N/A | N/A | K2CO3 / Cs2CO3 | DMF / DMSO | 60-100 | 80-98 |

| SNAr (N-Nu) | N/A | N/A | K2CO3 / DIPEA | Acetonitrile / NMP | 80-120 | 75-95 |

Conclusion

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a testament to the power of strategic molecular design. Its distinct and orthogonal reactive sites—the C3-bromine for cross-coupling and the C2-fluorine for nucleophilic substitution—provide chemists with a reliable and versatile platform for synthesizing complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group is key to this differentiated reactivity. By understanding the underlying mechanistic principles and employing the validated protocols presented in this guide, researchers can effectively unlock the full synthetic potential of this building block, accelerating discovery in pharmaceuticals, agrochemicals, and materials science.

References

-

Fujikawa, K., & Ishii, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. PharmaChem Article. [Link]

-